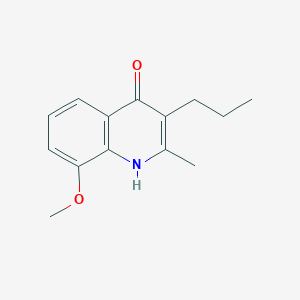![molecular formula C21H23N3O3 B5654246 2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)
2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone" is likely a complex organic molecule with potential interest in various fields of chemistry due to its intricate structure and possibly unique chemical properties.
Synthesis Analysis
Research on similar compounds includes the synthesis of pyrroles and diazabicyclo compounds, which often involve multi-step synthetic routes and the use of specific reagents to achieve the desired structural features. For instance, Schmidt et al. (2009) detailed the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore through direct synthesis from precursor compounds, showcasing the types of reactions and conditions that might be relevant for synthesizing complex molecules similar to the one (Schmidt et al., 2009).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography or NMR spectroscopy. Yamane et al. (1992) conducted a study on the crystal structures of N-benzoyl derivatives of similar bicyclic compounds, which could provide insights into the structural aspects and stability of bicyclic and tricyclic systems in organic molecules (Yamane et al., 1992).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be complex and varied, depending on their functional groups and molecular structure. Studies like those by Galenko et al. (2016), which explore the synthesis and intramolecular azo coupling of diazopyrrole-carboxylates, offer a glimpse into the types of chemical reactions that compounds with similar structural motifs might undergo, highlighting potential pathways for functionalization and modification (Galenko et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, can significantly affect their applicability and behavior in different environments. Research by Okada et al. (1990) on the synthesis and ring-opening polymerization of novel bicyclic oxalactams provides information on the solubility and thermal properties of bicyclic compounds, which could be relevant for understanding the physical behavior of the compound (Okada et al., 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific types of chemical reactions, are crucial for understanding the utility and applications of complex organic molecules. The study on adducts from quinones and diazoalkanes by Dean et al. (1980) illustrates the kind of chemical behavior and reactivity patterns that might be expected from organic compounds containing similar functional groups (Dean et al., 1980).
Propiedades
IUPAC Name |
1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-22-11-5-8-18(22)19(25)21(27)24-13-15-9-10-17(24)14-23(12-15)20(26)16-6-3-2-4-7-16/h2-8,11,15,17H,9-10,12-14H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNJMLRRWAZBLR-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)

![N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)

![5,6-dimethyl-2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5654231.png)

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)
